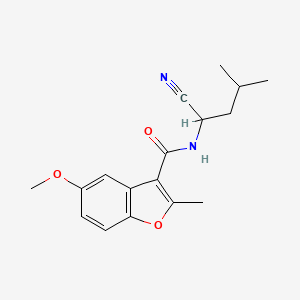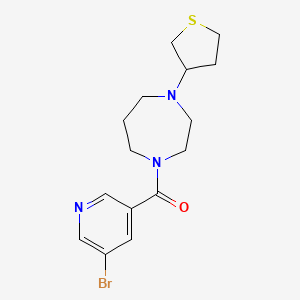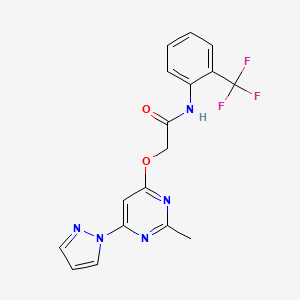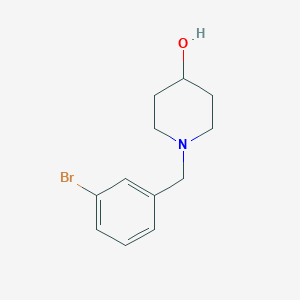![molecular formula C21H23N3O3S2 B2864601 (4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886924-62-5](/img/structure/B2864601.png)
(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The presence of the piperazine ring and the benzothiazole group could potentially allow for interesting interactions with biological targets. The piperazine ring is a common motif in pharmaceutical compounds and is known to interact with various receptors. The benzothiazole group could potentially participate in pi-pi stacking interactions with aromatic amino acids in proteins .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, such as the compound , have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole moiety, being a part of Vitamin B1 (thiamine), plays a role in protecting cells against oxidative damage .
Analgesic and Anti-inflammatory Applications
The compound’s structure suggests potential analgesic and anti-inflammatory activities. Thiazole derivatives have been historically utilized for their pain-relieving and inflammation-reducing effects. This is particularly relevant in the development of new medications that can manage pain and inflammation with fewer side effects .
Antimicrobial and Antifungal Applications
Thiazoles are known to possess antimicrobial and antifungal activities. The compound could be a precursor for developing new antimicrobial agents that target resistant strains of bacteria and fungi, providing an alternative to traditional antibiotics and antifungals .
Antiviral Applications
Research has indicated that thiazole derivatives can exhibit antiviral activities. This includes potential efficacy against HIV, suggesting that the compound could contribute to the synthesis of new antiretroviral drugs that help in the management of HIV/AIDS .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. They may aid in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. They have been used to synthesize compounds that demonstrate potent effects on human tumor cell lines, including prostate cancer. This suggests that the compound could be valuable in cancer research and therapy .
Antihypertensive and Cardiovascular Applications
Given the diverse biological activities of thiazole derivatives, they may also have applications in managing hypertension and other cardiovascular conditions. This could lead to the development of new antihypertensive drugs with improved efficacy and safety profiles .
Antischizophrenia and Psychiatric Applications
Thiazole derivatives have been associated with antischizophrenia activity. The compound could be instrumental in creating new psychiatric medications that treat schizophrenia and related disorders with minimal adverse effects .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-19-15(2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWZWQIKBAKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)

![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)
![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)





![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)